(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid
(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid
Brand Name:
Vulcanchem
CAS No.:
17750-75-3
VCID:
VC21002590
InChI:
InChI=1S/C98H138N28O29S/c1-156-39-32-65(117-84(142)61(19-9-34-106-97(101)102)114-90(148)67(41-53-24-26-56(128)27-25-53)122-92(150)72-21-11-36-124(72)76(130)49-110-82(140)63(28-30-77(131)132)113-81(139)58(100)44-79(135)136)88(146)116-64(29-31-78(133)134)87(145)121-69(43-55-47-105-51-111-55)91(149)119-66(40-52-14-3-2-4-15-52)89(147)115-62(20-10-35-107-98(103)104)85(143)120-68(42-54-46-108-59-17-6-5-16-57(54)59)83(141)109-48-75(129)112-71(50-127)94(152)126-38-13-23-74(126)95(153)125-37-12-22-73(125)93(151)118-60(18-7-8-33-99)86(144)123-70(96(154)155)45-80(137)138/h2-6,14-17,24-27,46-47,51,58,60-74,108,127-128H,7-13,18-23,28-45,48-50,99-100H2,1H3,(H,105,111)(H,109,141)(H,110,140)(H,112,129)(H,113,139)(H,114,148)(H,115,147)(H,116,146)(H,117,142)(H,118,151)(H,119,149)(H,120,143)(H,121,145)(H,122,150)(H,123,144)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,154,155)(H4,101,102,106)(H4,103,104,107)/t58-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1
SMILES:
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CO)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C8CCCN8C(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N
Molecular Formula:
C98H138N28O29S
Molecular Weight:
2204.4 g/mol
(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid
CAS No.: 17750-75-3
Cat. No.: VC21002590
Molecular Formula: C98H138N28O29S
Molecular Weight: 2204.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17750-75-3 |
|---|---|
| Molecular Formula | C98H138N28O29S |
| Molecular Weight | 2204.4 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid |
| Standard InChI | InChI=1S/C98H138N28O29S/c1-156-39-32-65(117-84(142)61(19-9-34-106-97(101)102)114-90(148)67(41-53-24-26-56(128)27-25-53)122-92(150)72-21-11-36-124(72)76(130)49-110-82(140)63(28-30-77(131)132)113-81(139)58(100)44-79(135)136)88(146)116-64(29-31-78(133)134)87(145)121-69(43-55-47-105-51-111-55)91(149)119-66(40-52-14-3-2-4-15-52)89(147)115-62(20-10-35-107-98(103)104)85(143)120-68(42-54-46-108-59-17-6-5-16-57(54)59)83(141)109-48-75(129)112-71(50-127)94(152)126-38-13-23-74(126)95(153)125-37-12-22-73(125)93(151)118-60(18-7-8-33-99)86(144)123-70(96(154)155)45-80(137)138/h2-6,14-17,24-27,46-47,51,58,60-74,108,127-128H,7-13,18-23,28-45,48-50,99-100H2,1H3,(H,105,111)(H,109,141)(H,110,140)(H,112,129)(H,113,139)(H,114,148)(H,115,147)(H,116,146)(H,117,142)(H,118,151)(H,119,149)(H,120,143)(H,121,145)(H,122,150)(H,123,144)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,154,155)(H4,101,102,106)(H4,103,104,107)/t58-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1 |
| Standard InChI Key | BSACAYSFBJBFSO-RYLVUJHESA-N |
| Isomeric SMILES | CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@@H]8CCCN8C(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N |
| SMILES | CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CO)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C8CCCN8C(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N |
| Canonical SMILES | CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CO)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C8CCCN8C(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator